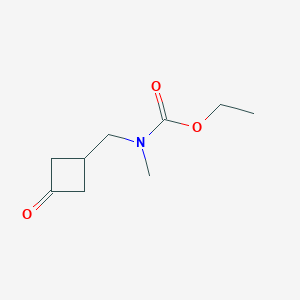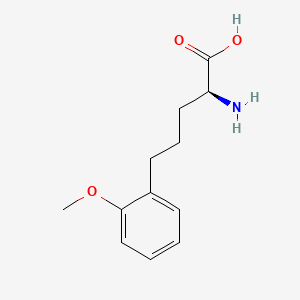
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid is a chiral amino acid derivative It features a methoxyphenyl group attached to the pentanoic acid backbone, making it an interesting compound for various chemical and biological studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and L-lysine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-methoxybenzaldehyde with L-lysine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted derivatives at the methoxyphenyl group.
Applications De Recherche Scientifique
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a protecting group for amines.
2-Methoxyphenol derivatives: Known for their antioxidant properties.
Phenylalanine derivatives: Structurally similar amino acids with different substituents.
Uniqueness
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid is unique due to its specific chiral center and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(2-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-16-11-8-3-2-5-9(11)6-4-7-10(13)12(14)15/h2-3,5,8,10H,4,6-7,13H2,1H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
IEOMDUXYRQNQIY-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=CC=C1CCC[C@@H](C(=O)O)N |
SMILES canonique |
COC1=CC=CC=C1CCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
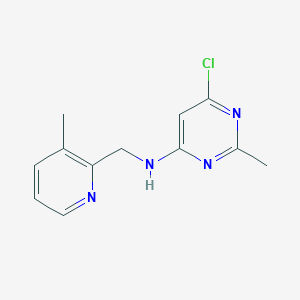
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
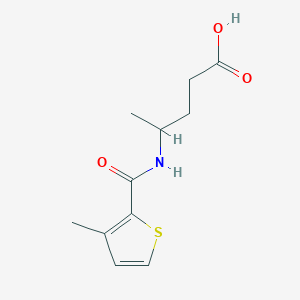


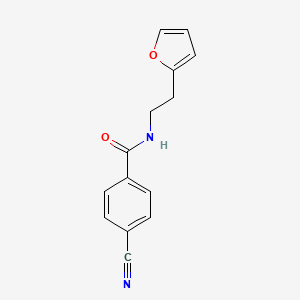
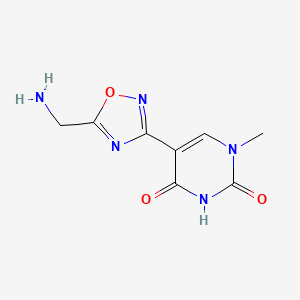
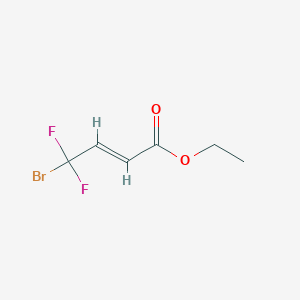
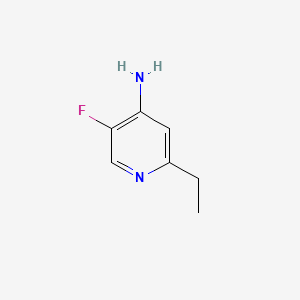
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
